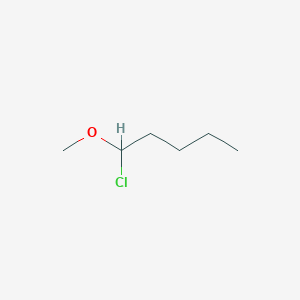

1-Chloro-1-methoxypentane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59452-74-3 |

|---|---|

Molecular Formula |

C6H13ClO |

Molecular Weight |

136.62 g/mol |

IUPAC Name |

1-chloro-1-methoxypentane |

InChI |

InChI=1S/C6H13ClO/c1-3-4-5-6(7)8-2/h6H,3-5H2,1-2H3 |

InChI Key |

CYKLQQNAVINLJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(OC)Cl |

Origin of Product |

United States |

Properties of 1 Chloro 1 Methoxypentane

The physical and chemical properties of 1-Chloro-1-methoxypentane are fundamental to its handling and application in synthesis. While specific experimental values can vary, the following table summarizes some of its key characteristics.

| Property | Value |

| Molecular Formula | C6H13ClO |

| Molecular Weight | 136.62 g/mol sigmaaldrich.comnih.gov |

| CAS Number | 22461-51-4 sigmaaldrich.com |

Synthesis of 1 Chloro 1 Methoxypentane

The preparation of 1-Chloro-1-methoxypentane can be achieved through methods common for the synthesis of α-chloroethers.

One prevalent method involves the reaction of an aldehyde, in this case, pentanal, with an alcohol, methanol (B129727), in the presence of hydrogen chloride. chegg.com The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the α-chloroether by the action of HCl. It is important to use gaseous hydrogen chloride as excess water can shift the equilibrium unfavorably. libretexts.org

Another synthetic approach involves the chlorination of the corresponding ether, 1-methoxypentane. wikipedia.org This can be accomplished using various chlorinating agents. For instance, the treatment of ethers with chlorine gas can yield α-chloroethers. wikipedia.org

Chemical Reactivity and Transformations of 1 Chloro 1 Methoxypentane

The reactivity of 1-Chloro-1-methoxypentane is dominated by the presence of the labile chlorine atom, making it susceptible to nucleophilic attack.

A primary transformation is nucleophilic substitution , where the chloride ion is displaced by a variety of nucleophiles. This allows for the introduction of different functional groups at the α-position. For example, reaction with alkoxides would lead to the formation of acetals.

Furthermore, this compound can undergo elimination reactions in the presence of a strong base to form an unsaturated ether, 1-methoxy-1-pentene.

Spectroscopic Analysis of 1 Chloro 1 Methoxypentane

Direct Preparative Routes

Direct preparative routes offer efficient methods for the synthesis of this compound and other α-chloroethers. These methods involve the direct conversion of readily available starting materials into the desired products, often in a single synthetic step.

Synthesis from Carbonyl Compounds and Alcohols

The reaction of carbonyl compounds, such as aldehydes and ketones, with alcohols in the presence of a suitable reagent is a fundamental approach for the formation of α-chloroethers.

The acid-catalyzed condensation of aldehydes or ketones with alcohols in the presence of hydrogen chloride is a direct method for preparing α-chloroethers. For instance, many aldehydes react with alcohols in the presence of excess hydrogen chloride to yield α-chloro ethers. libretexts.org This reaction is typically performed by passing gaseous hydrogen chloride through a mixture of the aldehyde and alcohol. libretexts.org The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. chemistrysteps.com Subsequent dehydration, facilitated by the acidic conditions, leads to the formation of the α-chloroether.

The general mechanism involves the following steps:

Protonation of the carbonyl oxygen by the acid catalyst.

Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a hemiacetal. masterorganicchemistry.com

Protonation of the hydroxyl group of the hemiacetal.

Elimination of a water molecule to form an oxonium ion.

Attack by the chloride ion on the carbon of the oxonium ion to yield the α-chloroether.

This method is particularly useful for the synthesis of symmetrical ethers from primary alcohols through an acid-catalyzed condensation, which proceeds via an SN2 mechanism. youtube.com

α-Chloroethers can also be synthesized from acetals by reaction with acyl halides, such as thionyl chloride (SOCl₂). Acetals, which are formed by the reaction of aldehydes or ketones with two equivalents of an alcohol, can be converted to α-chloroethers under these conditions. masterorganicchemistry.comlibretexts.org For example, the reaction of acetaldehyde (B116499) with thionyl chloride yields 1,1-dichloroethane. doubtnut.com While this specific example produces a geminal dichloride, the underlying principle of reacting an acetal-like intermediate with a chlorinating agent is relevant.

The reaction of an acetal (B89532) with an acyl halide like thionyl chloride generally proceeds by the cleavage of one of the C-O bonds of the acetal and subsequent substitution by a chloride ion. This method provides an alternative to the direct use of carbonyl compounds and can be advantageous in certain synthetic contexts.

Halogenation of Alkenes in Alcoholic Media

The halogenation of alkenes in the presence of an alcohol as the solvent provides a direct route to α-haloethers. This reaction, known as haloetherification, involves the addition of a halogen and an alkoxy group across the double bond of the alkene.

When an alkene is treated with a halogen, such as chlorine (Cl₂) or bromine (Br₂), in an alcoholic solvent like methanol (B129727), a haloether is formed. masterorganicchemistry.comchadsprep.com The reaction proceeds with anti-addition stereochemistry, meaning the halogen and the alkoxy group add to opposite faces of the alkene double bond. masterorganicchemistry.com For unsymmetrical alkenes, the reaction generally follows Markovnikov's rule, where the alkoxy group adds to the more substituted carbon of the double bond. masterorganicchemistry.comchadsprep.com

For example, the reaction of 1-pentene (B89616) with chlorine in methanol would be expected to yield 1-chloro-2-methoxypentane as the major product, following the principles of haloetherification. To synthesize this compound via this route, one would need to start with an appropriately substituted alkene that would lead to the desired regiochemistry.

The mechanism of haloetherification proceeds through a key intermediate known as a halonium ion. masterorganicchemistry.comchadsprep.com The reaction is initiated by the electrophilic attack of the halogen on the alkene's π-bond, forming a cyclic three-membered halonium ion. youtube.comyoutube.com This intermediate is then opened by the nucleophilic attack of the alcohol solvent.

The key steps of the mechanism are as follows:

The alkene's π electrons attack a halogen molecule (e.g., Cl₂), leading to the formation of a cyclic chloronium ion and a chloride ion. chadsprep.com

The alcohol solvent, acting as a nucleophile, attacks one of the carbons of the chloronium ion from the side opposite to the halogen bridge. youtube.com This backside attack is responsible for the observed anti-stereochemistry of the addition. youtube.com

In the case of an unsymmetrical alkene, the alcohol attacks the more substituted carbon of the halonium ion, which bears a greater partial positive charge. youtube.com

Finally, deprotonation of the resulting oxonium ion by a base (such as the solvent or the halide ion) yields the neutral haloether product. youtube.com

The formation of the halonium ion is a critical step that dictates the stereochemical and regiochemical outcome of the reaction. youtube.com

Strategies for Functional Group Interconversion to α-Chloroethers

The synthesis of α-chloroethers, including this compound, is most commonly achieved by the direct conversion of more stable oxygen-containing functional groups. These methods leverage the inherent reactivity of precursors like aldehydes, acetals, and hemiacetals, transforming them into the desired chloroether functionality.

Conversion of Aldehydes via Hemiacetal Intermediates

A direct and fundamental route to this compound involves the reaction of pentanal with methanol in the presence of anhydrous hydrogen chloride. libretexts.org This transformation proceeds through an initial, reversible nucleophilic addition of the alcohol to the carbonyl group of the aldehyde, forming a hemiacetal intermediate. masterorganicchemistry.com In an acidic medium, the hydroxyl group of the hemiacetal is protonated, creating a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized oxocarbenium ion. Finally, the chloride ion, acting as a nucleophile, attacks the carbocation to yield the final α-chloroether product. masterorganicchemistry.com

This equilibrium-driven process necessitates the use of anhydrous conditions and often involves passing gaseous hydrogen chloride through a mixture of the aldehyde and alcohol to drive the reaction towards the product. libretexts.org

Cleavage of Acetals

Acetals, which are the products of the reaction of an aldehyde with two equivalents of an alcohol, serve as stable precursors to α-chloroethers. Their conversion represents a key functional group interconversion.

From Dialkyl Acetals: The cleavage of a dialkyl acetal, such as 1,1-dimethoxypentane, can be effected using various chlorinating agents.

With Hydrogen Halides or Thionyl Chloride: Treatment of an acetal with gaseous hydrogen chloride or thionyl chloride (SOCl₂) is an established industrial method. google.comgoogle.com The reaction involves the cleavage of one of the ether linkages to form the α-chloroether and an alcohol byproduct. A patent describes heating a mixture of an acetal with an excess of gaseous hydrogen chloride or adding thionyl chloride dropwise. google.com A significant advantage of this approach is the possibility of a "one-pot" synthesis starting directly from the aldehyde and alcohol, without the need to isolate the intermediate acetal. google.com

With Acid Halides Catalyzed by Zinc(II) Salts: A mild and efficient method for generating α-chloroethers from symmetric aliphatic acetals employs an acid halide, such as acetyl chloride, in the presence of a catalytic amount of a zinc(II) salt (e.g., Zn(OTf)₂, ZnBr₂, or Zn(OAc)₂). orgsyn.orgresearchgate.net This reaction is typically rapid and proceeds in near-quantitative yield. The resulting α-chloroether solution can often be used directly in subsequent reactions without purification. orgsyn.org This method avoids the hazardous byproducts associated with traditional preparations of compounds like chloromethyl methyl ether. orgsyn.org

The following table summarizes the conversion of various acetals to their corresponding α-chloroethers using acetyl chloride and catalytic zinc triflate, demonstrating the general applicability of this method.

| Acetal Substrate | Reagents | Catalyst (mol %) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimethoxymethane | Acetyl Chloride | Zn(OTf)₂ (0.01) | 1 | >98 | orgsyn.org |

| 1,1-Diethoxyethane | Acetyl Chloride | Zn(OTf)₂ (0.01) | 2 | >98 | orgsyn.org |

| 2,2-Dimethoxypropane | Acetyl Chloride | Zn(OTf)₂ (0.01) | 4 | >98 | orgsyn.org |

From O,S-Acetals: An alternative strategy involves the cleavage of O,S-acetals. These compounds can be cleaved using sulfuryl dichloride (SO₂Cl₂) to give the corresponding α-chloroethers in excellent yields. researchgate.net This method has been shown to be effective for a range of O,S-acetals, often providing the product in almost quantitative yield. researchgate.net

The table below presents findings from the synthesis of various α-chloroethers via the cleavage of O,S-acetals with sulfuryl dichloride.

| O,S-Acetal Substrate | Reagent | Solvent | Yield of α-Chloroether (%) | Reference |

|---|---|---|---|---|

| 2-(Methylthiomethoxy)acetophenone | SO₂Cl₂ | CH₂Cl₂ | ~100 | researchgate.net |

| 3-(Methylthiomethoxy)acetophenone | SO₂Cl₂ | CH₂Cl₂ | ~100 | researchgate.net |

| 4-(Methylthiomethoxy)acetophenone | SO₂Cl₂ | CH₂Cl₂ | ~100 | researchgate.net |

| 2-(Methylthiomethoxy)benzophenone | SO₂Cl₂ | CH₂Cl₂ | ~100 | researchgate.net |

These functional group interconversion strategies highlight the versatility of synthetic chemistry in preparing reactive intermediates like this compound from more stable and readily available precursors. The choice of method often depends on the desired scale, available reagents, and the tolerance of other functional groups within the molecule.

Nucleophilic Substitution Reactions (SN1 and SN2)

α-Chloroethers are versatile substrates for nucleophilic substitution reactions, proceeding through both SN1 and SN2 pathways. byjus.comorganic-chemistry.org The specific mechanism is highly dependent on the structure of the α-chloroether, the nature of the nucleophile, the solvent, and the reaction conditions. byjus.comorganic-chemistry.org

The SN1 reaction is a two-step process that involves the formation of a carbocation intermediate. byjus.com In the case of α-chloroethers, the oxygen atom significantly stabilizes the adjacent carbocation through resonance, forming an oxocarbenium ion. This stabilization makes the SN1 pathway particularly favorable for these compounds. ucalgary.ca The rate of an SN1 reaction is primarily dependent on the concentration of the α-chloroether and is favored by polar protic solvents that can solvate both the carbocation and the leaving group. byjus.comyoutube.com

The SN2 reaction, a single-step concerted process, involves the backside attack of a nucleophile on the carbon atom bearing the leaving group. byjus.comchemicalnote.com This mechanism leads to an inversion of stereochemistry at the reaction center. chemicalnote.com For SN2 reactions to occur with α-chloroethers, less sterically hindered substrates and strong nucleophiles are generally required. chemicalnote.com The rate of an SN2 reaction is dependent on the concentrations of both the α-chloroether and the nucleophile. youtube.com

The competition between SN1 and SN2 pathways is a key aspect of the reactivity of α-chloroethers. While the resonance stabilization from the oxygen atom favors the SN1 mechanism, factors such as a high concentration of a strong nucleophile can promote the SN2 pathway. organic-chemistry.orgyoutube.com

Kinetics and Stereochemical Outcomes in Substitution Pathways

The kinetics of nucleophilic substitution reactions of α-chloroethers provide insight into the operative mechanism. SN1 reactions exhibit first-order kinetics, with the rate determined solely by the ionization of the α-chloroether to form the oxocarbenium ion intermediate. byjus.comucalgary.ca This is the slow, rate-determining step of the reaction. byjus.com In contrast, SN2 reactions display second-order kinetics, as the rate depends on the collision frequency of both the α-chloroether and the nucleophile in the single, concerted step. youtube.comchemicalnote.com

The stereochemical outcome of these reactions is a direct consequence of the mechanism. In an SN1 reaction, the planar carbocation intermediate can be attacked by the nucleophile from either face with nearly equal probability. organic-chemistry.orgmasterorganicchemistry.com This typically leads to a racemic or nearly racemic mixture of products if the starting material is chiral, resulting in a loss of stereochemical information. organic-chemistry.orgmasterorganicchemistry.com However, in some cases, ion pairing can lead to a slight preference for inversion.

Conversely, the SN2 mechanism proceeds with a complete inversion of stereochemistry. chemicalnote.com The backside attack of the nucleophile forces the other three substituents on the carbon to "flip," akin to an umbrella inverting in the wind. chemicalnote.com This stereospecificity is a hallmark of the SN2 pathway.

| Reaction Parameter | SN1 Pathway | SN2 Pathway |

| Kinetics | First-order: rate = k[α-chloroether] | Second-order: rate = k[α-chloroether][nucleophile] |

| Intermediate | Yes (Oxocarbenium ion) | No (Transition state) |

| Stereochemistry | Racemization (mixture of retention and inversion) | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary (favored by carbocation stability) | Methyl > Primary > Secondary (sensitive to steric hindrance) |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

Carbocation Stability and Rearrangements in SN1 Processes

A defining feature of the SN1 reactions of α-chloroethers is the formation of a highly stabilized carbocation intermediate, known as an oxocarbenium ion. The adjacent oxygen atom, through its lone pairs, donates electron density to the positively charged carbon via resonance. This delocalization of the positive charge significantly lowers the energy of the carbocation, making its formation more favorable compared to simple alkyl carbocations. ucalgary.ca The stability of this intermediate is a primary reason why even secondary α-chloroethers like this compound can readily undergo SN1 reactions.

Carbocation rearrangements are a common phenomenon in SN1 reactions, driven by the formation of a more stable carbocation. libretexts.orgorganicchemistrytutor.com These rearrangements typically occur through 1,2-hydride or 1,2-alkyl shifts. libretexts.org For the oxocarbenium ion derived from this compound, the initial carbocation is already significantly stabilized by the methoxy group. While rearrangements are always a possibility in carbocation chemistry, the substantial stability of the initial oxocarbenium ion makes extensive rearrangement less likely compared to analogous alkyl halides where the initial carbocation is less stable. ucalgary.caorganicchemistrytutor.com Any potential rearrangement would have to compete with the rapid trapping of the stabilized oxocarbenium ion by a nucleophile.

| Carbocation Type | Relative Stability | Key Stabilizing Factors |

| Tertiary Alkyl | More Stable | Hyperconjugation, Inductive Effect |

| Secondary Alkyl | Less Stable | Hyperconjugation, Inductive Effect |

| Oxocarbenium Ion (from this compound) | Very Stable | Resonance from oxygen lone pair |

Catalytic Activation of α-Chloroethers in Substitution Reactions

The reactivity of α-chloroethers can be significantly enhanced and controlled through various catalytic methods. These catalysts function by facilitating the cleavage of the carbon-chlorine bond, thereby promoting the formation of the reactive oxocarbenium ion intermediate under milder conditions.

Transition metal catalysis has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and α-chloroethers can serve as electrophilic partners in these reactions. eie.gr Palladium and nickel complexes are commonly employed to catalyze cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. eie.gr While the direct use of α-chloroethers in these named reactions is less common than that of aryl or vinyl halides, related transformations are possible. For instance, nickel catalysts have been used in Kumada-type couplings involving Grignard reagents and alkyl halides. umb.eduresearchgate.net The general mechanism involves the oxidative addition of the α-chloroether to a low-valent metal center, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Dual hydrogen-bond (H-bond) donors, such as ureas, thioureas, and squaramides, have emerged as effective organocatalysts for activating α-chloroethers. nih.govacs.org These catalysts operate through an anion-abstraction mechanism. acs.orgnih.gov The H-bond donor interacts with the chlorine atom of the α-chloroether, stabilizing the developing negative charge on the chloride as the C-Cl bond breaks. nih.govacs.org This interaction facilitates the formation of an oxocarbenium-chloride ion pair. acs.org Mechanistic studies, including kinetic analyses of substrate epimerization and alkylation, have provided strong evidence for an SN1-like pathway involving the cooperative action of two catalyst molecules in the ion-pair generation. acs.orgnih.gov By creating a chiral environment around the ion pair, these catalysts can achieve high levels of enantioselectivity in subsequent nucleophilic attack. nih.govacs.org

Lewis acids are highly effective at activating α-chloroethers towards nucleophilic substitution. nih.gov A Lewis acid coordinates to the lone pair of electrons on either the chlorine or, more commonly, the oxygen atom of the methoxy group. nih.gov This coordination polarizes the C-Cl bond, making the chloride a better leaving group and increasing the electrophilicity of the α-carbon. nih.gov This activation facilitates the departure of the chloride ion and the formation of the oxocarbenium ion, often under very mild conditions. researchgate.net Common Lewis acids used for this purpose include zinc chloride, boron trifluoride etherate, and various metal triflates. nih.gov The choice of Lewis acid can influence the outcome of the reaction, and this method is widely used in organic synthesis to promote reactions of α-chloroethers with a diverse range of nucleophiles. researchgate.net

Elimination Reactions

Elimination reactions of α-chloroethers are a key aspect of their chemistry, leading to the formation of unsaturated products.

While the subheading specifies vicinal haloethers, this compound is a geminal (gem)-haloether. Dehydrohalogenation in α-chloroethers like this compound typically proceeds via an elimination reaction to form a vinyl ether. The mechanism of this transformation can vary, often being promoted by a base.

The reaction generally follows an E1cB (Elimination Unimolecular conjugate Base) or an E2 (Elimination Bimolecular) pathway. wikipedia.orgadichemistry.com In the E1cB mechanism , a base first abstracts a proton from the carbon adjacent to the chloroether group, forming a carbanion intermediate. wikipedia.orgmasterorganicchemistry.com This carbanion is stabilized by the adjacent oxygen atom. Subsequently, the chloride ion is expelled to form the double bond of the vinyl ether. wikipedia.org This pathway is favored when the proton being removed is particularly acidic and the leaving group is relatively poor. wikipedia.org

Alternatively, the reaction can proceed through a concerted E2 mechanism , where the base abstracts the proton at the same time as the chloride leaving group departs. adichemistry.comyoutube.com This pathway requires an anti-periplanar arrangement of the proton and the leaving group. youtube.com The choice between these mechanisms can be influenced by factors such as the strength of the base, the solvent, and the structure of the α-chloroether. For instance, strong, bulky bases often favor the Hofmann product (the less substituted alkene), which may be relevant depending on the substitution pattern of the α-chloroether. youtube.com

A typical dehydrohalogenation reaction of this compound would yield 1-methoxypent-1-ene. The reaction is often carried out using a strong base like potassium tert-butoxide in a suitable solvent. journals.co.za

Table 1: Comparison of E1cB and E2 Mechanisms for Dehydrohalogenation

| Feature | E1cB Mechanism | E2 Mechanism |

| Intermediate | Carbanion wikipedia.orgpressbooks.pub | None (concerted) wikipedia.org |

| Rate Determining Step | Formation of carbanion or loss of leaving group wikipedia.org | Single concerted step youtube.com |

| Base Requirement | Moderate to strong base wikipedia.org | Strong base unacademy.com |

| Leaving Group | Can be a poor leaving group wikipedia.org | Requires a good leaving group |

| Stereochemistry | Not stereospecific | Requires anti-periplanar geometry youtube.com |

Electrophilic Addition Reactions of α-Chloroethers

α-Chloroethers, such as this compound, can act as potent electrophiles, particularly in the presence of a Lewis acid. This reactivity is harnessed for the formation of new carbon-carbon bonds.

The addition of α-chloroethers to olefins, a type of alkoxyalkylation, is a valuable method for constructing larger carbon skeletons. journals.co.za This reaction is typically catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃). journals.co.zarsc.org The Lewis acid coordinates to the chlorine atom of the α-chloroether, facilitating its departure and generating a highly reactive oxocarbenium ion intermediate.

This oxocarbenium ion is a powerful electrophile that readily attacks the electron-rich double bond of an olefin. chemistrystudent.com The addition follows Markovnikov's rule, where the electrophilic carbon of the oxocarbenium ion adds to the less substituted carbon of the double bond, leading to the formation of a more stable carbocation intermediate. chemguide.co.uk Subsequent quenching of this carbocation, often by the displaced chloride ion or another nucleophile present in the reaction mixture, yields the final product.

For example, the reaction of this compound with an alkene like propene in the presence of a Lewis acid would be expected to form a new carbon-carbon bond, yielding a substituted chloroether. This product can then undergo further transformations, such as elimination, to generate unsaturated ethers. journals.co.za

Table 2: Lewis Acids Commonly Used in Alkoxyalkylation Reactions

| Lewis Acid | Typical Reaction Conditions | Notes |

| Tin(IV) Chloride (SnCl₄) | Anhydrous organic solvent (e.g., CH₂Cl₂), low temperature | Commonly used, effective for a wide range of substrates. journals.co.za |

| Aluminum Chloride (AlCl₃) | Anhydrous organic solvent, can be highly reactive | A strong Lewis acid, may cause side reactions. rsc.org |

| Zinc Chloride (ZnCl₂) | Anhydrous conditions | Milder Lewis acid, may require higher temperatures. |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Anhydrous organic solvent | Versatile catalyst for various electrophilic additions. |

Rearrangement Processes

The structural features of this compound and its derivatives also allow for their participation in various rearrangement reactions, leading to the formation of complex cyclic and acyclic structures.

If this compound is part of a larger molecule containing a tethered carbonyl group (an aldehyde or ketone), it can undergo an intramolecular Barbier-type reaction. alfa-chemistry.comwikipedia.org These reactions are often mediated by samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent. nih.govnih.gov

The reaction is initiated by the reduction of the carbon-chlorine bond by SmI₂ to form an organosamarium intermediate. nih.gov This nucleophilic intermediate then attacks the intramolecular carbonyl group, forming a new carbon-carbon bond and leading to the cyclization of the molecule. libretexts.org The product is a cyclic alcohol. The size of the ring formed depends on the length of the tether connecting the α-chloroether and the carbonyl group. researchgate.net The addition of additives like HMPA or Ni(II) salts can enhance the rate and efficiency of these reactions. nih.gov This methodology is a powerful tool for the stereoselective synthesis of cyclic ethers. nih.gov

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.orglibretexts.org While this compound itself does not undergo a sigmatropic rearrangement, it can be a precursor to substrates that do. A notable example is the wikipedia.orgchemistrysteps.com-sigmatropic rearrangement of sulfur ylides, which can be generated from α-chloroethers. wikipedia.orgpsu.edu

In this process, the α-chloroether can be reacted with a sulfide (B99878) to form a sulfonium (B1226848) salt. Treatment of this salt with a base generates a sulfur ylide. If the sulfide contains an adjacent allyl or propargyl group, the resulting ylide can undergo a rapid wikipedia.orgchemistrysteps.com-sigmatropic rearrangement. wikipedia.orgresearchgate.net This reaction involves a concerted, five-membered cyclic transition state and results in the formation of a new carbon-carbon bond with high stereoselectivity. wikipedia.org This type of rearrangement, often referred to as the Doyle-Kirmse reaction when mediated by metal carbenoids, is a powerful method for the synthesis of homoallylic and homopropargylic ethers. rsc.orgchemrxiv.org

Radical Reactions

The presence of both an ether and a halogen on the same carbon atom in this compound dictates its unique reactivity in radical processes. Radical reactions are characterized by chain mechanisms involving initiation, propagation, and termination steps. lumenlearning.comlibretexts.org The initiation phase requires the formation of a radical species, often through the homolytic cleavage of a weak bond, which can be induced by heat or light. lumenlearning.comlibretexts.org

Photoinduced Transformation Mechanisms

While specific photolysis studies on this compound are not extensively documented, the photoinduced transformation mechanism can be inferred from the known photochemistry of similar α-chloroethers and halogenated hydrocarbons. The initiation of the reaction is predicated on the absorption of ultraviolet (UV) radiation, leading to the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is typically the weakest bond in the molecule.

Initiation: The process begins with the absorption of a photon (hν), causing the homolytic cleavage of the C-Cl bond to generate a 1-methoxypentyl radical and a chlorine radical. libretexts.org

Propagation: The highly reactive radical intermediates can then participate in a series of propagation steps. A common pathway involves hydrogen abstraction from a parent molecule to form a new radical. The chlorine radical can abstract a hydrogen atom, most likely from the carbon adjacent to the oxygen due to the stabilizing effect of the ether oxygen on the resulting radical.

Alternatively, the initially formed 1-methoxypentyl radical can undergo further reactions. One possibility is fragmentation, though in this specific case, hydrogen abstraction from another molecule is a more probable event.

Termination: The radical chain reaction concludes when two radical species combine to form a stable, non-radical product. lumenlearning.com Several termination possibilities exist, including:

Combination of two 1-methoxypentyl radicals.

Combination of a 1-methoxypentyl radical with a chlorine radical.

Combination of two chlorine radicals.

The products of these photoinduced transformations are expected to be a complex mixture, reflecting the various radical intermediates and reaction pathways.

TiO₂-Mediated Photodecomposition of Haloethers

The photocatalytic decomposition of halogenated organic compounds using semiconductor photocatalysts like titanium dioxide (TiO₂) is a well-established method for their degradation. nih.govnih.gov The process is initiated by the absorption of UV light by TiO₂, which excites an electron (e⁻) from the valence band to the conduction band, leaving a hole (h⁺) in the valence band. nih.govnih.gov

These charge carriers migrate to the surface of the TiO₂ particle and initiate redox reactions with adsorbed species. The holes are powerful oxidizing agents, while the electrons are reducing agents. The generally accepted mechanism for the degradation of chlorinated hydrocarbons, which can be extended to this compound, involves the generation of highly reactive hydroxyl radicals (•OH).

Mechanism of Degradation:

Generation of Reactive Oxygen Species: The photogenerated holes can react with water or hydroxide (B78521) ions adsorbed on the TiO₂ surface to produce hydroxyl radicals. caltech.edu The electrons can react with adsorbed oxygen to form superoxide (B77818) radical anions (O₂⁻•), which can further react to produce other reactive oxygen species.

h⁺ + H₂O → •OH + H⁺

e⁻ + O₂ → O₂⁻•

Attack by Hydroxyl Radicals: The highly reactive and non-selective hydroxyl radicals are the primary species responsible for the degradation of the organic substrate. They can abstract hydrogen atoms from the alkyl chain of this compound or attack the carbon-chlorine bond. caltech.edu

Mineralization: Through a series of complex oxidation steps, the organic molecule is progressively broken down. The ultimate products of complete mineralization are carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻). caltech.edu The degradation pathway likely involves the formation of various intermediates, including aldehydes, carboxylic acids, and smaller chlorinated fragments before complete mineralization is achieved. Studies on other organochlorine pesticides have shown that they can be completely degraded via TiO₂ photocatalysis. nih.govmdpi.com

The efficiency of the TiO₂-mediated photodecomposition is dependent on several factors, including the pH of the solution, the concentration of the substrate, the intensity of the UV light, and the presence of other species in the reaction medium. caltech.edu

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃ClO |

| Molecular Weight | 136.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 818-55-3 nist.gov |

Enantioselective Synthesis and Control

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials. In the context of α-chloroethers, this involves creating a stereogenic center at the carbon bearing the chlorine and oxygen atoms with a high degree of enantiomeric excess (ee).

The development of catalytic enantioselective methods for α-chlorination has been a significant area of research. nih.gov While strategies like enamine catalysis have been successful for creating α-secondary α-chloro stereocenters, achieving high enantioselectivity at tertiary centers has been more challenging. nih.gov One approach involves the use of chiral catalysts to control the facial selectivity of an electrophilic chlorinating agent's attack on a prochiral substrate. For instance, chiral squaramide catalysts have been shown to promote the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide (NCS). nih.gov The catalyst is believed to activate both reactants through non-covalent interactions, such as hydrogen bonding, creating a chiral environment that directs the chlorination to one face of the enolate. nih.govresearchgate.net The choice of the chiral catalyst is crucial; for example, arylpyrrolidino-squaramide catalysts with specific aromatic groups, like 9-phenanthryl, have demonstrated high enantioselectivities. nih.gov

Another strategy involves the enantioselective chloroetherification of olefins. nih.govchemrxiv.org This reaction can be challenging, especially with non-stabilized olefins where achieving high enantioselectivity is difficult. nih.gov However, for certain substrates, such as prenyl-containing hydroxyquinones, enantioselective chloroetherification has been developed as a key step in the total synthesis of complex natural products like azamerone. nih.govchemrxiv.org The optimization of reaction conditions, including the choice of chiral ligand and solvent, is critical for maximizing enantioselectivity. chemrxiv.org For example, the use of TADDOL-based ligands in solvents like 2-methyl-tetrahydrofuran has shown to improve the enantiomeric excess of the resulting chloropyran products. chemrxiv.org

The generation of α-chloroethers can also be achieved through the reaction of acetals with an acid, which forms an equilibrium with the corresponding α-chloroether and a reactive oxocarbenium ion. researchgate.net This intermediate can then be subjected to enantioselective reactions. For instance, the iridium-catalyzed asymmetric hydrogenation of oxocarbenium ions generated from isochroman (B46142) acetals in the presence of HCl affords chiral isochromans with high enantioselectivity. researchgate.net

The table below summarizes some approaches to the enantioselective synthesis of α-chloroethers and related compounds.

| Reaction Type | Substrate | Catalyst/Reagent | Product Type | Key Feature |

| α-Chlorination | Silyl Ketene Acetal | Chiral Squaramide / NCS | Tertiary α-Chloro Ester | Non-covalent catalysis creates a chiral pocket. nih.gov |

| Chloroetherification | Prenyl-containing Hydroxyquinone | Chiral TADDOL Ligand | Chloropyran | Key step in natural product synthesis. nih.govchemrxiv.org |

| Asymmetric Hydrogenation | Isochroman Acetal | Iridium-Thiourea Catalyst / HCl | Chiral Isochroman | In-situ generation of oxocarbenium ion. researchgate.net |

Diastereoselective Pathways and Product Ratios

Diastereoselectivity refers to the preferential formation of one diastereomer over others in a chemical reaction. In reactions involving α-chloroethers, diastereoselectivity can be influenced by a variety of factors, including the structure of the substrate, the nature of the reagents, and the reaction conditions.

One common reaction of α-chloroethers is their use in substitution reactions, where the chlorine atom is displaced by a nucleophile. The stereochemical outcome of these reactions can proceed through different mechanisms, such as S\N1 or S\N2 pathways, which have distinct stereochemical consequences. An S\N2 reaction involves a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter. brainly.com In contrast, an S\N1 reaction proceeds through a planar carbocation (or oxocarbenium ion) intermediate, which can be attacked from either face by the nucleophile, potentially leading to a mixture of retention and inversion products (racemization). masterorganicchemistry.com

The formation of a carbocation intermediate is often stabilized by the adjacent oxygen atom through resonance. This oxocarbenium ion is planar, and its subsequent reaction with a nucleophile can lead to a mixture of diastereomers if another stereocenter is present in the molecule. The ratio of these diastereomers can be influenced by steric hindrance, where the nucleophile preferentially attacks from the less hindered face of the planar intermediate.

For instance, in the vicinal functionalization of internal alkenes to form β-chloroethers, low to moderate diastereoselectivity is often observed. rsc.org This suggests that the intermediate chloronium ion can be opened by the nucleophile (e.g., methanol) from either side with only a small energy difference between the two transition states.

In some cases, the existing stereochemistry of the molecule can direct the approach of the incoming reagent. For example, in the addition of nucleophiles to cyclic systems containing an α-chloroether moiety, the conformational constraints of the ring can lead to a high degree of diastereoselectivity.

The table below illustrates the potential stereochemical outcomes of substitution reactions at an α-chloroether center.

| Reaction Mechanism | Intermediate | Stereochemical Outcome | Factors Influencing Diastereoselectivity |

| S\N1 | Planar Oxocarbenium Ion | Mixture of Retention and Inversion (Racemization) | Steric hindrance, electronic effects, solvent. masterorganicchemistry.com |

| S\N2 | Pentacoordinate Transition State | Inversion of Configuration | Steric accessibility of the electrophilic carbon. brainly.com |

Influence of the Anomeric Effect on Reactivity and Conformation

The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) or similar ring system to prefer the axial orientation, despite the steric hindrance this may cause. In the context of α-chloroethers like this compound (in a cyclic analogue), this effect plays a crucial role in determining both the ground-state conformation and the reactivity.

The anomeric effect arises from the stabilizing interaction between the lone pair of electrons on the endocyclic oxygen atom and the antibonding orbital (σ) of the C-Cl bond. researchgate.net This interaction, often described as n -> σ hyperconjugation, is maximized when the lone pair orbital and the C-Cl bond are anti-periplanar, a geometry that is achieved when the chlorine atom is in the axial position. This stabilization of the axial conformation can overcome the steric preference for the equatorial position.

The anomeric effect has significant consequences for the reactivity of α-chloroethers. The donation of electron density from the oxygen lone pair into the σ* C-Cl orbital weakens and lengthens the C-Cl bond. This makes the chlorine atom a better leaving group, facilitating reactions that involve the cleavage of this bond, such as S\N1-type substitutions. The enhanced reactivity of the axial conformer is a direct consequence of this stereoelectronic assistance.

In acyclic α-chloroethers like this compound, the principles of the anomeric effect still apply, influencing the preferred dihedral angle between the C-O and C-Cl bonds. The molecule will tend to adopt a conformation where a lone pair on the methoxy oxygen is anti-periplanar to the C-Cl bond, which affects its reactivity in a similar manner to cyclic systems.

Furthermore, the stability of the transition state in reactions involving α-chloroethers can be influenced by these stereoelectronic interactions. For example, in the formation of an oxocarbenium ion intermediate, the developing empty p-orbital on the carbon atom can be effectively stabilized by the lone pairs of the adjacent oxygen atom.

The table below summarizes the key aspects of the anomeric effect in α-chloroethers.

| Aspect | Description | Consequence |

| Origin | Interaction between the oxygen lone pair (n) and the antibonding orbital of the C-Cl bond (σ*). researchgate.net | Stabilization of the conformation where these orbitals are anti-periplanar. |

| Conformational Preference | In cyclic systems, the axial orientation of the chlorine atom is often favored. | Overrides steric preference for the equatorial position. |

| Reactivity | The C-Cl bond is weakened and lengthened. | Increased reactivity towards nucleophilic substitution; chlorine is a better leaving group. |

| Transition State Stabilization | The developing positive charge on carbon in an S\N1-like transition state is stabilized by the oxygen lone pairs. | Lower activation energy for ionization. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus.

In ¹³C NMR spectroscopy, the number of distinct signals reveals the number of unique carbon environments in the molecule. docbrown.info The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the atoms attached to them. udel.edu For this compound, one would expect six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to both chlorine and oxygen (C1) would appear significantly downfield due to the deshielding effects of these two electronegative atoms. The methoxy carbon would also have a characteristic downfield shift. libretexts.org The remaining carbons of the pentyl chain would appear at progressively higher fields (upfield) as their distance from the electronegative substituents increases. docbrown.info

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The protons on the carbon adjacent to an ether oxygen typically show a downfield shift to the region of 3.4-4.5 δ. libretexts.org For this compound, the single proton on C1 would be expected to appear as a multiplet in the downfield region of the spectrum, significantly shifted due to the presence of both chlorine and the methoxy group. The methoxy group protons would appear as a sharp singlet, also in a relatively downfield region. The protons on the pentyl chain would exhibit complex splitting patterns and chemical shifts that decrease as their distance from the chloro and methoxy-substituted carbon increases. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | Downfield multiplet | Downfield |

| O-CH₃ | Downfield singlet | Downfield |

| C2-H₂ | Multiplet | Mid-field |

| C3-H₂ | Multiplet | Mid-field |

| C4-H₂ | Multiplet | Upfield |

| C5-H₃ | Multiplet | Upfield |

¹H NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time and for conducting kinetic studies. researchgate.netuni-mainz.de This is achieved by acquiring spectra at different time intervals throughout the reaction. libretexts.org The integration of signals corresponding to reactants and products allows for the determination of their relative concentrations over time. colostate.edu

In the synthesis of this compound, for instance from the reaction of an appropriate precursor, ¹H NMR can be used to follow the disappearance of the starting material's characteristic signals and the appearance of the product's signals. researchgate.net For example, if synthesized from 1-pentene, the disappearance of the vinylic proton signals and the appearance of the methine proton signal of this compound could be monitored.

By plotting the concentration of reactants or products as a function of time, the rate of the reaction can be determined. libretexts.org This data can then be used to derive the rate law and the rate constant for the reaction. Dynamic NMR (DNMR) techniques can be employed to study fast exchange processes, where the lifetime of a species is in the range of a second to a millisecond. colostate.edu

Applications of Mass Spectrometry in Elucidating Reaction Products

Mass spectrometry (MS) is a crucial analytical technique for identifying and characterizing the products of chemical reactions, including the formation of this compound. wikipedia.org It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. wikipedia.orgmsu.edu

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of the molecule. Due to the presence of chlorine, this peak would be accompanied by an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of α-chloroethers in mass spectrometry often proceeds via cleavage of the carbon-carbon bond alpha to the oxygen atom. libretexts.orgarizona.edu This is a common fragmentation pathway for ethers. libretexts.org For this compound, a significant fragmentation pathway would be the loss of a butyl radical to form a stable oxonium ion. Another possible fragmentation is the loss of a methoxy radical or a chlorine radical. The analysis of these fragment ions helps to confirm the structure of the parent molecule.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Lost Neutral Fragment |

| [CH₃OCH(Cl)CH₂CH₂CH₂CH₃]⁺ | 136.5 | - |

| [CH₃OCH(Cl)]⁺ | 79.5 | •CH₂CH₂CH₂CH₃ |

| [CH(Cl)CH₂CH₂CH₂CH₃]⁺ | 105.5 | •OCH₃ |

| [CH₃OCHCH₂CH₂CH₂CH₃]⁺ | 101 | •Cl |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. udel.edu In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the C-O-C (ether) and C-Cl (alkyl halide) functional groups.

The C-O stretching vibration in aliphatic ethers typically appears as a strong band in the region of 1300-1000 cm⁻¹. uobabylon.edu.iq For dialkyl ethers, this asymmetric C-O-C stretching vibration is usually found around 1120 cm⁻¹. uobabylon.edu.iqspectroscopyonline.com The presence of a strong absorption band in this region would be indicative of the ether linkage in this compound. libretexts.orglibretexts.org

The C-Cl stretching vibration for aliphatic chloro compounds is found in the range of 730-550 cm⁻¹. uobabylon.edu.iq The presence of an absorption band in this region would confirm the presence of the chlorine atom. The absence of strong absorptions in the O-H stretching region (around 3300 cm⁻¹) and the C=O stretching region (around 1700 cm⁻¹) would further support the structure of this compound by confirming the absence of alcohol and carbonyl functionalities, respectively.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-O-C (Ether) | Asymmetric Stretch | 1150 - 1070 |

| C-Cl | Stretch | 730 - 550 |

| C-H (Aliphatic) | Stretch | 2960 - 2850 |

Advanced In Situ Spectroscopic Methodologies for Reaction Monitoring

Modern chemical kinetics studies increasingly rely on advanced in situ spectroscopic techniques that allow for real-time monitoring of reactions as they occur in the reaction vessel. mt.com These methods provide a wealth of data on reaction rates, mechanisms, and the formation of transient intermediates. numberanalytics.comperkinelmer.comlibretexts.org

For the synthesis of this compound, techniques such as in situ Fourier Transform Infrared (FTIR) or Raman spectroscopy could be employed. perkinelmer.comnumberanalytics.com These methods can track the concentration changes of reactants, products, and any intermediates by monitoring their characteristic vibrational bands over time. mt.com For instance, in a reaction to form this compound, one could monitor the decrease in the intensity of a reactant's specific IR band while simultaneously observing the increase in the intensity of the C-O-C stretching band of the product. perkinelmer.com

Stopped-flow techniques coupled with spectroscopy can be used to study very fast reactions. perkinelmer.com In this method, small volumes of reactant solutions are rapidly mixed, and the ensuing reaction is monitored by a fast-scanning spectrometer. perkinelmer.com This would be particularly useful for studying the kinetics of the formation of this compound if the reaction is rapid. These advanced methodologies provide a detailed, continuous picture of the reaction dynamics, offering significant advantages over traditional methods that rely on quenching and subsequent analysis. mt.comlibretexts.org

Computational and Theoretical Chemistry Studies on α Chloroethers

Mechanistic Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. elixirpublishers.com In the context of 1-chloro-1-methoxypentane, DFT calculations are instrumental in mapping out the potential energy surface of its reactions, thereby elucidating the most probable mechanistic pathways.

Researchers employ DFT to model the reactants, intermediates, transition states, and products involved in reactions of α-chloroethers. These calculations can reveal crucial details about bond-breaking and bond-forming processes. For instance, in a substitution reaction, DFT can help determine whether the mechanism is closer to a concerted (SN2-like) or a stepwise (SN1-like) pathway involving a carbocation intermediate. The theory can also shed light on the role of solvents and catalysts in stabilizing or destabilizing certain species along the reaction coordinate. nih.gov

A typical DFT study on the hydrolysis of this compound would involve calculating the Gibbs free energy of all stationary points on the reaction pathway. The results of such a study might be presented in a table format, as shown below, to compare the relative energies of different species.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.00 |

| Transition State 1 (TS1) | SN2-like attack of water | +25.8 |

| Intermediate 1 | Protonated intermediate | +10.2 |

| Transition State 2 (TS2) | Proton transfer | +15.5 |

| Products | 1-Methoxy-1-pentanol + HCl | -12.3 |

Transition State Analysis and Energy Profiles

The transition state is a critical point on the potential energy surface that separates reactants from products. ucsb.edu Its structure and energy determine the activation barrier and, consequently, the rate of a reaction. Computational chemists use various algorithms to locate and characterize transition states for reactions involving this compound.

Once a transition state structure is found, frequency calculations are performed to confirm that it is a true first-order saddle point, characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, which describes the motion of atoms as they transform from reactants to products.

| Reaction Coordinate | Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Initial state |

| Transition State 1 | +22.5 | First energy barrier |

| Intermediate | +5.7 | Metastable species |

| Transition State 2 | +18.9 | Second energy barrier |

| Products | -15.0 | Final state |

Prediction of Reactivity and Selectivity in Catalytic Systems

Computational chemistry plays a crucial role in predicting how changes in a catalyst's structure will affect the reactivity and selectivity of a reaction involving this compound. By modeling the interaction between the α-chloroether and the catalyst, researchers can gain insights into the factors that control the reaction outcome.

For instance, in a chiral catalytic system, DFT calculations can be used to predict which enantiomer of a product will be formed preferentially. This is achieved by calculating the energies of the transition states leading to the different enantiomers. The transition state with the lower energy will correspond to the major product.

These predictive capabilities are invaluable in the rational design of new catalysts. Instead of relying on trial-and-error, chemists can use computational screening to identify promising catalyst candidates before synthesizing them in the lab.

| Catalyst | ΔG‡(R) (kcal/mol) | ΔG‡(S) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

|---|---|---|---|---|

| Catalyst A | 15.2 | 16.8 | 1.6 | 90 (R) |

| Catalyst B | 17.5 | 17.1 | -0.4 | 30 (S) |

| Catalyst C | 14.8 | 18.2 | 3.4 | 99 (R) |

Computational Approaches to Catalyst Design and Optimization

The design and optimization of catalysts are central to modern chemical synthesis. Computational methods provide a powerful platform for understanding catalyst behavior at the molecular level and for guiding the development of new, more efficient catalysts. pnnl.gov

For reactions involving this compound, computational approaches can be used to:

Screen potential catalysts: By calculating key descriptors for a large number of potential catalysts, researchers can identify those that are most likely to be effective. mdpi.com

Optimize catalyst structure: Once a promising catalyst has been identified, computational methods can be used to fine-tune its structure to improve its activity and selectivity. This might involve modifying the ligands attached to a metal center or altering the steric and electronic properties of an organocatalyst.

Understand catalyst deactivation: Computational modeling can also provide insights into the mechanisms by which catalysts become deactivated, which can help in the development of more robust and long-lasting catalytic systems.

The integration of computational chemistry with experimental work creates a synergistic cycle of discovery, where computational predictions guide experimental efforts, and experimental results provide feedback for refining the computational models. mdpi.com

| Ligand | Calculated Activation Energy (kcal/mol) | Predicted Turnover Frequency (s-1) |

|---|---|---|

| Ligand X | 20.1 | 0.5 |

| Ligand Y | 17.5 | 15.2 |

| Ligand Z | 22.8 | 0.02 |

Applications of α Chloroethers in Complex Organic Synthesis

Formation of Carbon-Carbon Bonds

The construction of carbon-carbon (C-C) bonds is a fundamental aspect of organic synthesis, enabling the assembly of complex molecular skeletons. alfa-chemistry.com α-Chloroethers serve as effective electrophiles in several C-C bond-forming reactions.

The reaction of α-chloroethers with allylsilanes, often catalyzed by a Lewis acid, provides a direct route to homoallyl ethers. This transformation, a variant of the Hosomi-Sakurai reaction, proceeds through the formation of an oxocarbenium ion intermediate upon treatment of the α-chloroether with a Lewis acid. The allylsilane then acts as a nucleophile, attacking the carbocation to form the new C-C bond with concomitant loss of the silyl (B83357) group. semanticscholar.orgorganic-chemistry.org The reaction is valued for its high efficiency and stereocontrol. Acetals can also be allylated with allylic silanes in the presence of catalysts like clay montmorillonite (B579905) to produce homoallyl ethers in good yields. semanticscholar.org

A typical reaction is outlined below:

Reactants : α-Chloroether, Allyltrimethylsilane

Catalyst : Lewis Acid (e.g., TiCl₄, TMSOTf)

Product : Homoallyl ether

Research has shown that trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is an effective catalyst for the allylation of acetals with allyltrimethylsilane, yielding homoallyl ethers. researchgate.net This methodology can be performed in ionic liquids, which serve as environmentally benign alternatives to traditional chlorinated solvents. organic-chemistry.org

Table 1: Examples of Allylation Reactions

| α-Chloroether/Acetal (B89532) Substrate | Allylsilane | Catalyst | Product | Yield (%) |

| Benzaldehyde dimethyl acetal | Allyltrimethylsilane | TMSOTf in [bmim][PF6] | 1-phenyl-1-methoxy-3-butene | 92 |

| Cinnamaldehyde dimethyl acetal | Allyltrimethylsilane | TMSOTf in [bmim][OTf] | 1-methoxy-1-phenyl-2,5-hexadiene | 88 |

The Wittig reaction is a powerful method for alkene synthesis from carbonyl compounds. wikipedia.org A modification of this reaction using α-chloroethers allows for the synthesis of enol ethers, which can then be hydrolyzed to produce aldehydes and ketones. study.comchegg.com The process begins with the formation of a phosphonium (B103445) ylide (Wittig reagent) from the α-chloroether. This is achieved by reacting the α-chloroether with triphenylphosphine (B44618) to form a phosphonium salt, followed by deprotonation with a strong base like butyllithium. study.com

The resulting Wittig reagent reacts with an aldehyde or ketone to yield an enol ether and triphenylphosphine oxide. wikipedia.orgstudy.com Subsequent acid-catalyzed hydrolysis of the enol ether furnishes the corresponding aldehyde or ketone. study.com This two-step sequence effectively serves as a method for the one-carbon homologation of a carbonyl compound to an aldehyde or the synthesis of a ketone.

Table 2: Wittig Reaction for Aldehyde/Ketone Synthesis

| Carbonyl Compound | α-Chloroether | Product after Hydrolysis |

| Cyclopentanone | Chloromethoxymethane | Cyclopentanecarbaldehyde |

| Cyclohexanone (B45756) | 1-Chloro-1-methoxyethane | 2-Acetylcyclohexanone |

The direct functionalization of alkenes represents an efficient strategy for rapidly increasing molecular complexity. thieme.de α-Chloroethers can participate in the difunctionalization of alkenes, where both the chloro and the alkoxy groups are added across the double bond. This process is often mediated by photoredox catalysis, which facilitates the generation of radical intermediates from the α-chloroether. nih.gov These radical species can then add to an alkene, initiating a sequence that can incorporate multiple functional groups. Merging alkene isomerization with functionalization provides a method for remote functionalization, allowing for site diversity in the modification of hydrocarbon chains. thieme.de

Recent advances have focused on solvent-controlled difunctionalization of alkenes using α-halo acids to synthesize various products like γ-lactones and γ-lactams. nih.gov These methods highlight the potential for creating bifunctional radical intermediates that can be tailored for specific synthetic outcomes. nih.gov

Synthesis of Functionalized Ethers

Beyond C-C bond formation, α-chloroethers are pivotal in the synthesis of more complex, functionalized ether structures.

The synthesis of sterically hindered ethers, such as α-tertiary ethers, presents a significant challenge for traditional methods like the Williamson ether synthesis, which often fail due to competing elimination reactions. ox.ac.ukmasterorganicchemistry.com Modern redox strategies, including photochemistry and electrochemistry, have provided powerful solutions by enabling access to reactive intermediates under mild conditions. ox.ac.uk These methods facilitate the construction of highly congested C-O bonds. rsc.org

For instance, the electrochemical oxidation of an alcohol in the presence of an alkene can lead to the formation of a β-functionalized α-tertiary ether. rsc.org Photochemical approaches have also been developed for the synthesis of polyhaloalkylated α-tertiary ethers from styrene (B11656) precursors. rsc.org These redox methods often utilize inexpensive and readily available reagents, operate at ambient temperatures, and have short reaction times. rsc.org

As discussed in section 7.1.1, the reaction between α-chloroethers and allylsilanes is a primary method for synthesizing homoallyl ethers. semanticscholar.org An alternative and related approach involves the direct allylation of acetals, which can be considered as protected forms of carbonyls and are structurally related to α-alkoxycarbenium ions. The TMS triflate-catalyzed allylation of acetals proceeds efficiently at room temperature in ionic liquids, providing the corresponding homoallyl ethers in high yields. organic-chemistry.org This method is attractive as it avoids harsh conditions and allows for the recycling of the ionic liquid solvent. organic-chemistry.org A one-pot conversion of aldehydes directly to homoallyl ethers has also been developed using this system. researchgate.net

Utility as Building Blocks in Natural Product Synthesis

The construction of natural products often relies on the use of versatile building blocks that can introduce specific functionalities and carbon skeletons. nih.gov α-Chloroethers and related α-halo compounds are valuable in this regard. While the direct use of 1-Chloro-1-methoxypentane in a specific natural product synthesis is not widely documented, the utility of the α-chloroether functional group is well-established.

Chiral α-chloroalcohols, which are structurally related to α-chloroethers, are recognized as important precursors for pharmaceutically valuable compounds and have been applied to the synthesis of natural products and fine chemicals. researchgate.net Similarly, α-haloaldehydes are considered versatile building blocks for natural product synthesis. rsc.org The synthetic potential of these related compounds highlights the value of the α-chloro functional group in complex synthesis.

α-Chloroethers can be envisioned as precursors to introduce an alkoxy-substituted stereocenter. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at a functionalized position. This strategy is crucial for assembling the intricate frameworks of many natural products. edelris.com The synthesis of a natural product may serve as a platform for demonstrating elegant strategies and inventing new methodologies. ed.ac.uk

Role as Key Electrophilic Reagents in Diverse Transformations

The primary role of α-chloroethers in organic synthesis is that of an electrophilic reagent. accessscience.com The carbon atom bonded to both chlorine and oxygen is highly electron-deficient and susceptible to attack by nucleophiles. This reactivity is harnessed in a variety of chemical transformations.

One notable application is in the Wittig reaction and its variations. study.comchegg.com α-Chloroethers can be used to generate phosphorus ylides, which then react with aldehydes or ketones. For instance, treating a ketone like cyclohexanone with a Wittig reagent derived from an α-chloroether leads to the formation of an enol ether. study.comchegg.com This enol ether can then be hydrolyzed to yield a new aldehyde or ketone, effectively serving as a method for one-carbon homologation of the carbonyl compound.

The electrophilic nature of the α-carbon allows for a range of substitution reactions. acsgcipr.org Strong nucleophiles can readily displace the chloride ion, making α-chloroethers excellent alkylating agents for introducing an alkoxymethyl group. This is a key transformation for creating ether linkages, which are common in many organic molecules. The general mechanism for these substitution reactions can proceed via an Sₙ1 or Sₙ2 pathway, depending on the structure of the α-chloroether and the reaction conditions. libretexts.orgyoutube.com

Table 2: Examples of Electrophilic Reactions involving α-Chloroethers

| Reaction Type | Nucleophile | Product Type | Significance |

|---|---|---|---|

| Wittig-type Reaction | Triphenylphosphine, then carbonyl | Enol ether | Aldehyde/Ketone synthesis, carbon chain extension study.comchegg.com |

| Nucleophilic Substitution | Grignard Reagents (R-MgX) | Ether | Carbon-carbon bond formation |

| Nucleophilic Substitution | Enolates | α-Alkoxy ketone | Formation of functionalized carbonyl compounds |

These transformations underscore the versatility of α-chloroethers as key electrophilic intermediates in the synthetic chemist's toolkit, enabling the construction of complex molecular architectures from simpler precursors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-1-methoxypentane, and how can purity be ensured post-synthesis?

- Methodology :

- Nucleophilic substitution (e.g., reaction of 1-pentanol with thionyl chloride followed by methoxylation) is commonly used. Monitor reaction progress via gas chromatography (GC) with flame ionization detection (FID) to track intermediate formation .

- Purification : Fractional distillation under reduced pressure (boiling point ~120–130°C, estimated based on analogous chlorinated alkanes) . Validate purity using GC-MS or NMR (¹H/¹³C) to confirm absence of byproducts like unreacted alcohols or dialkyl ethers .

Q. How can spectroscopic techniques distinguish this compound from structural isomers?

- Methodology :

- ¹H NMR : Look for characteristic splitting patterns: methoxy group (-OCH₃) as a singlet at ~3.2 ppm and the chloro-substituted carbon’s adjacent protons as a multiplet (δ ~3.8–4.2 ppm) .

- IR Spectroscopy : Confirm C-O-C (methoxy) stretch at ~1100–1250 cm⁻¹ and C-Cl stretch at ~550–750 cm⁻¹ .

- GC Retention Times : Compare with authenticated standards (e.g., NIST reference data for chlorinated alkanes) .

Q. What solvents are suitable for dissolving this compound in reactivity studies?

- Methodology :

- Test solubility in aprotic solvents (e.g., dichloromethane, THF) to avoid unintended nucleophilic interference. Co-solvent systems (e.g., pentane/acetone) may enhance solubility for kinetic studies, as observed in analogous chlorinated compounds .

- Quantify solubility via densimetry (density ~0.83–0.89 g/cm³ predicted for similar structures) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reaction kinetics of this compound in SN1/SN2 mechanisms?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare rates of hydrolysis in H₂O vs. D₂O to differentiate SN1 (solvent-assisted) vs. SN2 (backside attack) pathways .

- Polarimetry : Monitor chiral inversion in enantiomerically enriched samples to confirm SN2 dominance .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate transition-state energies and steric hindrance from the methoxy group .

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

- Methodology :

- Phase Diagram Analysis : Construct ternary phase diagrams (solute/solvent/co-solvent) to identify composition-dependent solubility thresholds .

- Temperature-Dependent Studies : Measure solubility at 5°C intervals (10–40°C) to account for entropy-driven discrepancies .

Q. What strategies validate analytical methods for quantifying trace impurities in this compound?

- Methodology :

- Spike-and-Recovery Experiments : Introduce known concentrations of impurities (e.g., 1-pentanol, dichloropentane) and validate recovery rates via GC-MS .

- Limit of Detection (LOD) : Use signal-to-noise ratios (S/N ≥ 3) from chromatographic baselines to establish detection thresholds .

Q. How does the methoxy group in this compound affect its stability under thermal or photolytic conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Monitor decomposition onset temperatures (T₀) under inert vs. oxidative atmospheres .

- UV-Vis Spectroscopy : Expose samples to UV light (254 nm) and track degradation via absorbance changes at λ ~200–300 nm .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.